![molecular formula C15H19N3O B7475716 1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7475716.png)
1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as 'TMP' and is synthesized through a specific method. TMP has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Moreover, researchers have identified several future directions for the use of TMP in various scientific fields.
Mécanisme D'action
TMP exerts its therapeutic effects through different mechanisms of action. It has been shown to inhibit the activity of specific enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. Moreover, TMP has been shown to induce apoptosis in cancer cells by activating specific signaling pathways. Additionally, TMP can regulate glucose metabolism and improve insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
Biochemical and Physiological Effects:
TMP has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Moreover, TMP can inhibit the expression of specific genes involved in the inflammatory response. Additionally, TMP can induce apoptosis in cancer cells by activating specific signaling pathways. Furthermore, TMP can regulate glucose metabolism and improve insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
TMP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Moreover, TMP has been extensively studied and its mechanism of action is well-understood. However, TMP has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not well-known. Moreover, the optimal dosage and administration route for TMP have not been established.
Orientations Futures
Researchers have identified several future directions for the use of TMP in various scientific fields. TMP can be used as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Moreover, TMP can be used in combination with other anti-cancer agents to improve their efficacy. Additionally, TMP can be used as a potential therapeutic agent for the treatment of inflammatory bowel disease (IBD). Furthermore, researchers can investigate the potential use of TMP in the treatment of other diseases such as asthma and rheumatoid arthritis.
Conclusion:
1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Moreover, researchers have identified several future directions for the use of TMP in various scientific fields.
Méthodes De Synthèse
TMP is synthesized through a multi-step process that involves the reaction of different chemical reagents. The first step involves the reaction of 2-methylbenzylamine with methyl acrylate to produce 2-methyl-N-(2-methylprop-2-enoyl)benzenemethanamine. The second step involves the reaction of this intermediate product with 4,4,5-trimethyl-1,3,2-dioxaborolane to produce 1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide.
Applications De Recherche Scientifique
TMP has been extensively studied for its potential therapeutic applications in various scientific fields. Researchers have identified its potential use as an anti-inflammatory, anti-cancer, and anti-diabetic agent. Moreover, TMP has been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-10-7-5-6-8-13(10)9-16-15(19)14-11(2)17-18(4)12(14)3/h5-8H,9H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLWRBLBNUQZIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

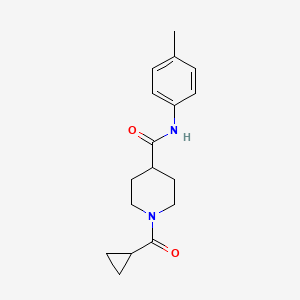
![1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine](/img/structure/B7475639.png)
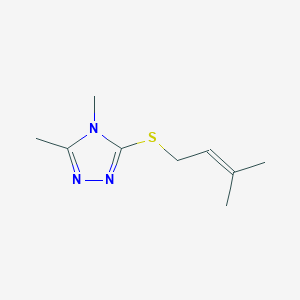
![3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7475663.png)
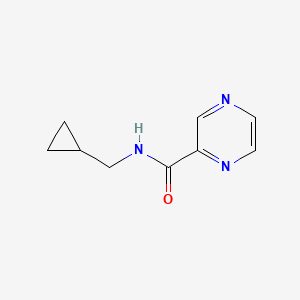
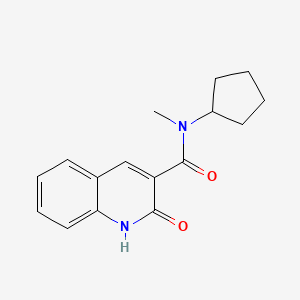
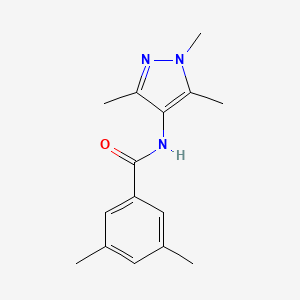
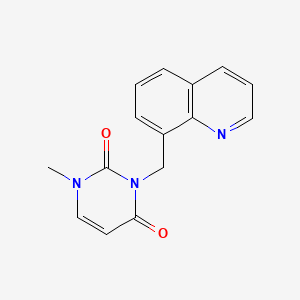
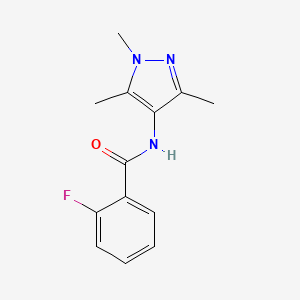
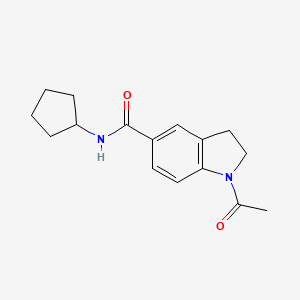
![6-[(3,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475722.png)
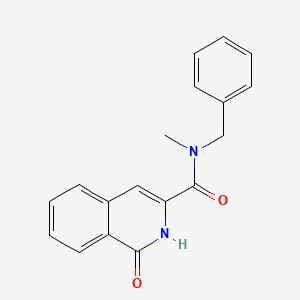
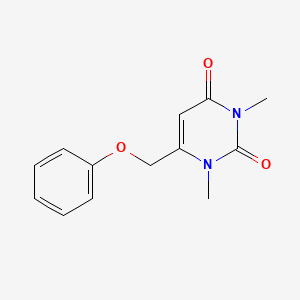
![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7475755.png)